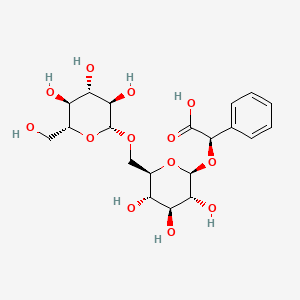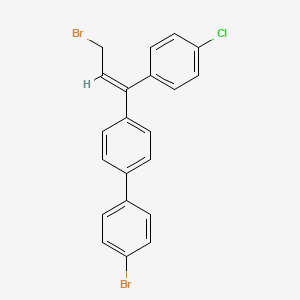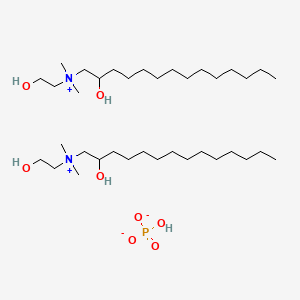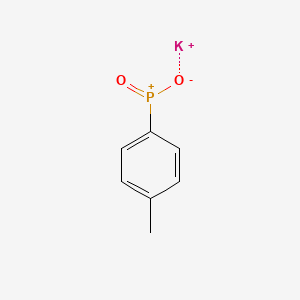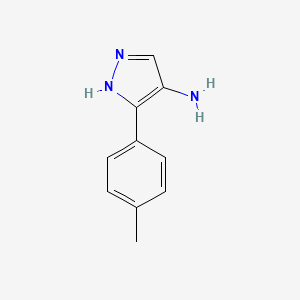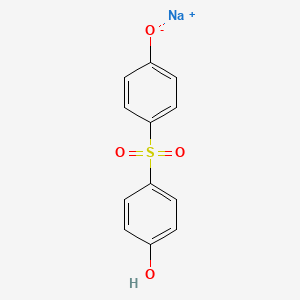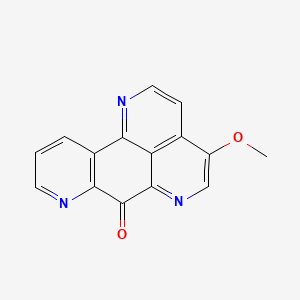
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-: is a synthetic organic compound belonging to the class of pyridoacridine alkaloids. These compounds are known for their complex structures and significant biological activities. The compound is characterized by its fused ring system, which includes a pyridine ring and a phenanthroline moiety, with a methoxy group attached at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- typically involves a series of Diels-Alder reactions. These reactions are carried out using quinoline-5,8-diones and N,N-aldehyde-dimethylhydrazones as starting materials . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- has shown significant cytotoxic activity against various human cancer cell lines . This makes it a potential candidate for the development of new anticancer drugs.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The exact mechanism of action of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- is not fully understood. it is believed to interact with DNA and other cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interfere with specific signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
Meridine: Another pyridoacridine alkaloid with similar biological activities.
Ascididemin: A marine-derived compound with a structure closely related to 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-.
Uniqueness: What sets 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- apart is its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a unique candidate for further research and development in various fields.
Propiedades
Número CAS |
327184-15-6 |
|---|---|
Fórmula molecular |
C15H9N3O2 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
12-methoxy-6,10,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C15H9N3O2/c1-20-10-7-18-14-11-8(10)4-6-17-12(11)9-3-2-5-16-13(9)15(14)19/h2-7H,1H3 |
Clave InChI |
ULSFNUQXUHMWNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C2C3=C1C=CN=C3C4=C(C2=O)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





